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Compound of Interest

Compound Name: Triphenylcarbinol

Cat. No.: B194598 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

triphenylcarbinol, a tertiary alcohol widely used in organic synthesis. The document details

the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with the experimental protocols for their acquisition. This guide is intended to serve as a

valuable resource for researchers and professionals in the fields of chemistry and drug

development.

Spectroscopic Data Presentation
The following tables summarize the key spectroscopic data for triphenylcarbinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Triphenylcarbinol in CDCl₃

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.21 - 7.35 Multiplet 15H
Aromatic Protons

(C₆H₅)

~2.90 Singlet 1H Hydroxyl Proton (-OH)
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Table 2: ¹³C NMR Spectroscopic Data for Triphenylcarbinol in CDCl₃[1]

Chemical Shift (δ) ppm Assignment

~147.0 Ipso-Carbons (C-C-OH)

~128.7 Ortho/Meta/Para-Carbons

~128.1 Ortho/Meta/Para-Carbons

~127.4 Ortho/Meta/Para-Carbons

~82.2 Carbinol Carbon (C-OH)

Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for Triphenylcarbinol (KBr Pellet)

Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

~3464 Strong, Broad O-H Stretch Alcohol (-OH)

~3072 Weak, Sharp =C-H Stretch Aromatic

1450 - 1550 Moderate, Sharp C=C Stretch Aromatic Ring

~1175 Moderate, Sharp C-O Stretch Tertiary Alcohol

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragments for Triphenylcarbinol (Electron Ionization)[2][3]

m/z Relative Abundance Fragment

260 [M]⁺ Molecular Ion

183 High [M - C₆H₅]⁺

105 Base Peak [C₆H₅CO]⁺

77 Moderate [C₆H₅]⁺
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Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of solid

triphenylcarbinol.[4]

Sample Preparation:

Weigh approximately 10-20 mg of triphenylcarbinol and dissolve it in approximately 0.7

mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 8-16 scans

are sufficient.

For ¹³C NMR, a proton-decoupled pulse sequence is used. A greater number of scans

(e.g., 128 or more) is required due to the lower natural abundance of ¹³C.

Process the acquired Free Induction Decay (FID) by applying Fourier transformation,

phase correction, and baseline correction.

Reference the ¹H NMR spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and

the ¹³C NMR spectrum to the solvent peak at 77.16 ppm.[5]
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Infrared (IR) Spectroscopy (KBr Pellet Method)
This protocol describes the preparation of a potassium bromide (KBr) pellet for obtaining the IR

spectrum of solid triphenylcarbinol.[6][7][8][9]

Sample Preparation:

Thoroughly dry spectroscopy-grade KBr in an oven to remove any moisture.

In an agate mortar, grind a small amount (1-2 mg) of triphenylcarbinol to a fine powder.

Add approximately 100-200 mg of the dried KBr to the mortar.

Grind the mixture thoroughly until a homogenous, fine powder is obtained.

Pellet Formation and Data Acquisition:

Transfer the powdered mixture into a pellet die.

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to

form a transparent or translucent pellet.

Carefully remove the pellet from the die and place it in the sample holder of the IR

spectrometer.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Obtain a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS) (Electron Ionization)
This protocol outlines the general procedure for obtaining the mass spectrum of

triphenylcarbinol using an electron ionization (EI) source.[10][11][12][13]

Sample Introduction:

Introduce a small amount of the solid triphenylcarbinol sample into the mass

spectrometer, typically via a direct insertion probe.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b194598?utm_src=pdf-body
https://kindle-tech.com/faqs/how-do-you-prepare-a-kbr-pellet-for-ir-spectroscopy
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://www.azom.com/article.aspx?ArticleID=21658
https://www.scienceijsar.com/sites/default/files/article-pdf/IJSAR-0374.pdf
https://www.benchchem.com/product/b194598?utm_src=pdf-body
https://www.benchchem.com/product/b194598?utm_src=pdf-body
https://www.rroij.com/open-access/investigation-of-electron-ionization-in-mass-spectrometry--principles-and-applications.pdf
https://chemistry.emory.edu/msc/tutorial/mass-spectrometry-ionization.html
https://www.creative-proteomics.com/support/electron-ionization.htm
https://m.youtube.com/watch?v=qui-vpxzJU0
https://www.benchchem.com/product/b194598?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The sample is volatilized by heating in the high vacuum of the ion source.

Ionization and Fragmentation:

The gaseous sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV).

This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

The molecular ion, being highly energetic, undergoes fragmentation to produce smaller,

characteristic fragment ions.

Mass Analysis and Detection:

The positively charged ions (molecular and fragment ions) are accelerated and separated

based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-

of-flight analyzer).

The separated ions are detected, and their abundance is recorded as a function of their

m/z ratio, generating the mass spectrum.

Mandatory Visualizations
The following diagrams illustrate the spectroscopic workflow and a key fragmentation pathway

for triphenylcarbinol.
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Spectroscopic analysis workflow for triphenylcarbinol.
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Key fragmentation pathway of triphenylcarbinol in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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